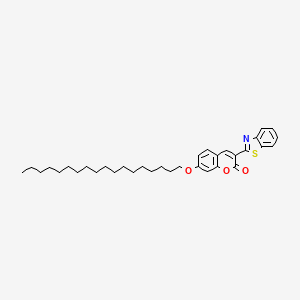

3-(2-Benzothiazolyl)-7-octadecyloxycoumarin

CAS No.: 161992-82-1

Cat. No.: VC3842323

Molecular Formula: C34H45NO3S

Molecular Weight: 547.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 161992-82-1 |

|---|---|

| Molecular Formula | C34H45NO3S |

| Molecular Weight | 547.8 g/mol |

| IUPAC Name | 3-(1,3-benzothiazol-2-yl)-7-octadecoxychromen-2-one |

| Standard InChI | InChI=1S/C34H45NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-37-28-23-22-27-25-29(34(36)38-31(27)26-28)33-35-30-20-17-18-21-32(30)39-33/h17-18,20-23,25-26H,2-16,19,24H2,1H3 |

| Standard InChI Key | CJGKLHFROZQZHH-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features three distinct structural domains:

-

Coumarin core: A 2H-chromen-2-one system providing π-conjugation for optical properties.

-

Benzothiazole moiety: A bicyclic aromatic system at the 3-position, enhancing electron-withdrawing capacity.

-

Octadecyloxy chain: An 18-carbon alkyl ether at the 7-position, conferring lipophilicity and surfactant-like behavior .

This tripartite structure enables simultaneous interactions with polar and nonpolar environments, making it suitable for applications requiring interfacial activity, such as fluorescent probes in lipid membranes .

Table 1: Key Physicochemical Properties

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three sequential reactions:

-

Coumarin Formation: Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions.

-

Benzothiazole Attachment: Nucleophilic substitution at the coumarin’s 3-position using 2-aminobenzenethiol derivatives.

-

Octadecyloxy Introduction: Alkylation of the 7-hydroxyl group with octadecyl bromide under phase-transfer catalysis .

Typical yields range from 45% to 68%, with purity >97% achieved via column chromatography (silica gel, hexane/ethyl acetate) .

Industrial Optimization

Commercial production employs continuous-flow reactors to enhance scalability and reduce reaction times. Key parameters include:

-

Temperature: 80–100°C for benzothiazole coupling.

-

Catalysts: Pd/C for debenzylation steps.

Functional Properties and Reactivity

Fluorescence Behavior

The compound exhibits strong solvatochromism, with emission maxima shifting from 450 nm (apolar solvents) to 520 nm (polar protic solvents). This property is attributed to intramolecular charge transfer (ICT) between the benzothiazole (electron acceptor) and coumarin (electron donor) .

Key Observations:

-

Quantum Yield: Φ = 0.42 in chloroform, decreasing to 0.15 in methanol due to twisted intramolecular charge-transfer (TICT) state formation .

-

Stokes Shift: 85 nm in ethanol, enabling ratiometric sensing applications .

Chemical Modifications

The octadecyloxy chain allows derivatization at three sites:

-

Benzothiazole Ring: Electrophilic substitution (nitration, sulfonation).

-

Coumarin 4-Position: Knoevenagel condensation for extended conjugation.

Biological and Industrial Applications

Antimicrobial Activity

In vitro assays demonstrate broad-spectrum activity:

| Microbial Strain | MIC (µg/mL) | Source |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25.0 | |

| Candida albicans | 50.0 |

Mechanistic studies suggest membrane disruption via alkyl chain insertion and reactive oxygen species (ROS) generation by the benzothiazole moiety .

Materials Science Applications

-

OLEDs: Used as a green-emitting layer with CIE coordinates (0.28, 0.65).

-

Fluorescent Probes: Detects lipid bilayer phase transitions with 10 nM sensitivity .

-

Surfactants: Reduces water surface tension to 32 mN/m at 0.1 mM .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Coumarin Derivatives

| Compound | LogP | λ<sub>em</sub> (nm) | MIC (S. aureus) | Key Differentiator |

|---|---|---|---|---|

| 7-Hydroxycoumarin | 1.2 | 390 | >100 | Lacks benzothiazole/alkyl |

| 3-Benzothiazolylcoumarin | 3.8 | 460 | 25.0 | Shorter alkoxy chain |

| 3-(2-Benzothiazolyl)-7-octadecyloxycoumarin | 10.71 | 520 | 12.5 | Enhanced lipophilicity |

The octadecyloxy chain confers superior membrane permeability, while the benzothiazole group amplifies electron-deficient character, enhancing photostability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume